molecular formula C10H15NO2 B11912676 Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Cat. No.: B11912676
M. Wt: 181.23 g/mol
InChI Key: VFEXNIVOTPJFGB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the esterification of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-7(2)11-8(9)3/h5,11H,4,6H2,1-3H3

InChI Key

VFEXNIVOTPJFGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1)C)C

Origin of Product

United States

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